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molecular formula C15H21FO B8292065 4-Propyl-1-(3-fluorophenyl)-cyclohexanol

4-Propyl-1-(3-fluorophenyl)-cyclohexanol

Cat. No. B8292065
M. Wt: 236.32 g/mol
InChI Key: QVAOCZFMJKXFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08187494B2

Procedure details

3-Fluorobromobenzene (8) (10.0 g) and THF (100 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to −74° C. n-Butyllithium (1.57 M, in a n-hexane solution; 40.0 ml) was added dropwise thereto in the temperature range of −74° C. to −70° C., and the mixture was stirred for another 2 hours. Subsequently, 4-propylhexanone (16) (12.0 g) in a THF (50 ml) solution was added dropwise thereto in the temperature range of −74° C. to −65° C., and the mixture was stirred for another 8 hours while allowing the temperature to come to 25° C. The reaction mixture obtained was poured into a vessel containing a 1N—HCl solution (500 ml) and ethyl acetate (300 ml), and mixed. The mixture was then allowed to stand until it had separated into organic and aqueous phases, and an extractive operation was carried out. The organic phase obtained was fractionated, washed with water, a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate. Subsequently, the solvent was distilled off under reduced pressure, giving 13.5 g of 4-propyl-1-(3-fluorophenyl)-cyclohexanol (18). The compound (18) obtained was a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.[CH2:14]([CH:17]([CH2:22][CH3:23])[CH2:18][C:19](=O)[CH3:20])[CH2:15][CH3:16].Cl.C(OCC)(=[O:27])C>C1COCC1.CCCCCC>[CH2:14]([CH:17]1[CH2:22][CH2:23][C:20]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)([OH:27])[CH2:19][CH2:18]1)[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C(CC)C(CC(C)=O)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
in the temperature range of −74° C. to −70° C., and the mixture was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
40.0 ml) was added dropwise
STIRRING
Type
STIRRING
Details
in the temperature range of −74° C. to −65° C., and the mixture was stirred for another 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to come to 25° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
ADDITION
Type
ADDITION
Details
was poured into a vessel
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
had separated into organic and aqueous phases
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C1CCC(CC1)(O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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